molecular formula C10H11F3N2 B13540254 1-[5-(Trifluoromethyl)-2-pyridinyl]cyclobutanamine

1-[5-(Trifluoromethyl)-2-pyridinyl]cyclobutanamine

Cat. No.: B13540254
M. Wt: 216.20 g/mol
InChI Key: RUQXVFOYQQPJRU-UHFFFAOYSA-N
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Description

1-[5-(Trifluoromethyl)pyridin-2-yl]cyclobutan-1-amine is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a cyclobutanamine structure

Properties

Molecular Formula

C10H11F3N2

Molecular Weight

216.20 g/mol

IUPAC Name

1-[5-(trifluoromethyl)pyridin-2-yl]cyclobutan-1-amine

InChI

InChI=1S/C10H11F3N2/c11-10(12,13)7-2-3-8(15-6-7)9(14)4-1-5-9/h2-3,6H,1,4-5,14H2

InChI Key

RUQXVFOYQQPJRU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=NC=C(C=C2)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(trifluoromethyl)pyridin-2-yl]cyclobutan-1-amine typically involves the reaction of 5-(trifluoromethyl)pyridine-2-carboxylic acid with cyclobutanamine under specific conditions. The reaction may require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[5-(Trifluoromethyl)pyridin-2-yl]cyclobutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted cyclobutanamine derivatives.

Scientific Research Applications

1-[5-(Trifluoromethyl)pyridin-2-yl]cyclobutan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[5-(trifluoromethyl)pyridin-2-yl]cyclobutan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-4-ol: Similar structure with a piperidine ring instead of a cyclobutane ring.

    1-(5-(Trifluoromethyl)-2-pyridyl)piperidine-4-carboxylic acid: Contains a carboxylic acid group instead of an amine group.

    5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)-4-methylthiazol-2-amine: Features a thiazole ring and a different substitution pattern.

Uniqueness

1-[5-(Trifluoromethyl)pyridin-2-yl]cyclobutan-1-amine is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties compared to similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

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